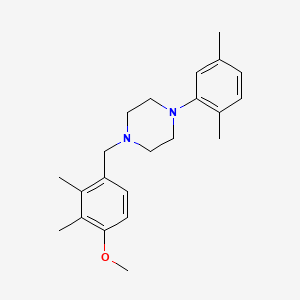
N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide, also known as TFA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide may also inhibit the activity of enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide has been shown to have a low toxicity profile and does not exhibit significant side effects in vitro or in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide is its versatility in various fields of scientific research. N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide can be easily synthesized and has a wide range of potential applications. However, one of the limitations of N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide research, including its potential as an anticancer agent, its use in organic synthesis, and its application in material science. Further studies are needed to fully understand the mechanism of action of N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide and its potential applications in various fields of scientific research. Additionally, the development of new synthesis methods for N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide may lead to the discovery of new compounds with potential applications in medicine, materials science, and other fields.
Synthesemethoden
N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide is synthesized by reacting 2-furyl acetic acid with tert-butylamine and phenyl isocyanate. The reaction is catalyzed by triethylamine and yields N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In organic synthesis, N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide has been used as a reagent to synthesize various compounds, including pyrroles, pyridines, and indoles. In material science, N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide has been used as a monomer to synthesize various polymers, including polyacrylamides and polyurethanes.
Eigenschaften
IUPAC Name |
(E)-N-tert-butyl-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-17(2,3)18-16(19)15(12-14-10-7-11-20-14)13-8-5-4-6-9-13/h4-12H,1-3H3,(H,18,19)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIKZLWLWIINTF-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=CC1=CC=CO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C(=C/C1=CC=CO1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5853040.png)
![ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5853048.png)

![N,N'-[(4,5-dicyano-1,2-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5853062.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)




![1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5853108.png)
![4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)
![2-(2-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5853122.png)
![4-{[(2-propoxy-1-naphthyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853126.png)
![3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5853134.png)